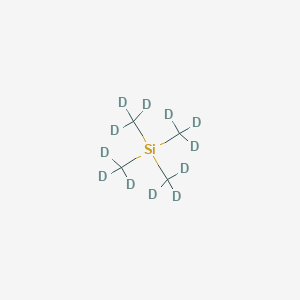

Tetra(2H3)methylsilane

Beschreibung

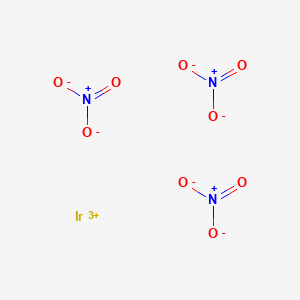

Catalytic Alcoholysis of Tetramethylsilane

Tetramethylsilane (TMS) has been shown to react with 2,2,2-trifluoroethanol in the presence of a platinum(II) catalyst, leading to the formation of trimethylsilyl ether and methane. This process involves a catalytic Si-C bond heterolysis and suggests a rate-determining C-H bond activation step .

Synthesis of Tetrasilanes

A series of 2,2,3,3-tetrafunctionalized tetrasilanes have been synthesized from 2,2,3,3-tetraphenyltetrasilanes and trifluoromethanesulfonic acid. These compounds exhibit a distorted octahedral coordination of the central silicon atoms and can be used as precursors for further functionalized tetrasilanes .

Thermal Decomposition of Tetramethylsilane

The thermal decomposition of TMS has been studied across a wide temperature range. The initial decomposition step produces a methyl radical and a trimethylsilyl radical, which can further decompose into various silylene and silene species. These findings are supported by both experimental and theoretical (DFT) methods .

Stereoisomers of Cyclotetrasilane

The stereochemistry of three stereoisomers of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane has been determined using spin labeling and chemical derivatives. The most common isomer has an all-trans structure .

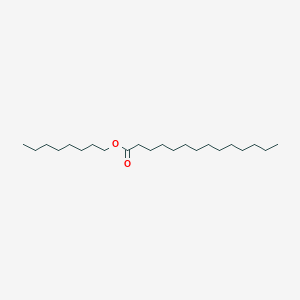

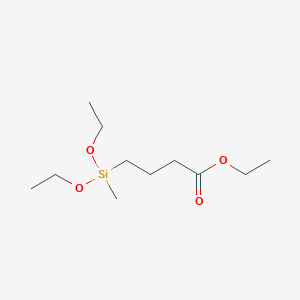

Synthesis of a Tetramethylsilane Derivative

Tetramethylethylenedioxydi-[14C]-methylsilane, a plasticizer used in polysiloxane/silica blends, has been synthesized from [14C]-methyl iodide. This compound aids in studying the adsorption of plasticizers on silicas .

Molecular Conformation in Pressure-Frozen Tetramethylsilane

The molecular conformation of TMS under pressure has been studied using X-ray diffraction. The molecules exhibit a C3-symmetric conformation with unusual coordination, different from the polymorphs of chlorotrimethylsilane .

Methyl Group Motion in Solid Tetramethylsilane

The motion of methyl groups in solid TMS has been investigated using nuclear magnetic resonance techniques. Three solid phases of TMS have been identified, with no solid-solid transition except for a monotropic change .

Derivatives of Polysilanes

Methyl derivatives of disilane, trisilane, and tetrasilane have been prepared using lithium aluminum hydride. These derivatives contain silicon-hydrogen bonds and serve as intermediates for further synthesis .

Reactions of Tetrasilyldisilenes

Tetrakis(trialkylsilyl)disilenes exhibit various reaction modes with different reagents, including ene-addition, [2+2] cycloaddition, [4+2] cycloaddition, and nucleophilic additions. These reactions demonstrate the versatility and electrophilicity of disilenes .

Safety And Hazards

Tetramethylsilane is classified as an extremely flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and it should be stored in a well-ventilated place . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Eigenschaften

IUPAC Name |

tetrakis(trideuteriomethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYPVPMEAXLPK-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939437 | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra(2H3)methylsilane | |

CAS RN |

18145-38-5 | |

| Record name | Silane, tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra(2H3)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra[2H3]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.